molecular formula C21H25NO4 B12965086 (R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

Cat. No.: B12965086
M. Wt: 355.4 g/mol
InChI Key: SZIDNVRWDSGABA-QGZVFWFLSA-N
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Description

Table 1: Structural Comparison of Biphenyl-Containing Analogues

Compound Name Biphenyl Position Boc Group Position Stereochemistry Molecular Weight (g/mol)
Target Compound 2 C2 R 383.4
N-tert-butoxycarbonyl-3-biphenyl-4-yl-L-alanine 4 C2 S 341.4
Boc-(R,S)-3-amino-3-(biphenyl)propionic acid 3 C3 Racemic 341.4
N-Boc-N-methyl-3-(biphenyl-4-yl)-D-alanine 4 C2 D 355.4
  • Substitution Patterns : Unlike the target compound, which features a biphenyl group at position 2, analogues such as N-tert-butoxycarbonyl-3-biphenyl-4-yl-L-alanine exhibit para-substitution. This positional isomerism significantly alters electronic properties, as ortho-substituted biphenyls exhibit greater steric hindrance and reduced conjugation compared to para-substituted derivatives.

  • Stereochemical Considerations : The (R)-configuration of the target compound contrasts with the (S)-enantiomer in N-tert-butoxycarbonyl-3-biphenyl-4-yl-L-alanine and the D-configuration in N-Boc-N-methyl-3-(biphenyl-4-yl)-D-alanine. These stereochemical differences influence molecular recognition processes, particularly in enzyme-binding interactions.

  • Boc Group Functionality : The tert-butoxycarbonyl group in the target compound serves as a protective moiety for the primary amine, a feature shared with Boc-(R,S)-3-amino-3-(biphenyl)propionic acid. However, the presence of an additional methyl group in N-Boc-N-methyl-3-(biphenyl-4-yl)-D-alanine introduces steric bulk that moderates solubility and reactivity.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(2-phenylphenyl)propanoic acid

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-17(19(23)24)13-16-11-7-8-12-18(16)15-9-5-4-6-10-15/h4-12,17H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m1/s1

InChI Key

SZIDNVRWDSGABA-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation of α,β-Unsaturated Precursors

One of the most effective methods to prepare this compound involves asymmetric hydrogenation of an α,β-unsaturated precursor bearing the biphenyl substituent and the Boc-protected amino group.

  • Starting Material: (R,E)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)prop-2-enoic acid or related α,β-unsaturated derivatives.
  • Catalysts: Transition metal complexes such as diiodo(p-cymene)ruthenium(II) dimer combined with chiral phosphine ligands (e.g., Mandyphos SL-M004-1).
  • Conditions: Hydrogenation under mild pressure (e.g., 20 bar H₂), moderate temperature (around 40 °C), in ethanol or dichloromethane solvent systems.
  • Outcome: High yield (up to ~87%) and excellent stereoselectivity to the (R)-configured product.

Example Reaction Conditions and Yields:

Catalyst System Solvent Temperature (°C) H₂ Pressure (bar) Reaction Time (h) Yield (%) Notes
Diiodo(p-cymene)ruthenium(II) dimer + Mandyphos Ethanol 40 20 6 86.9 High stereoselectivity, crystalline product
10% Pd on activated carbon Ethanol 25 10 20 73.8 Longer reaction time, moderate yield

This method is well-documented for related biphenyl amino acid derivatives and provides a scalable route with good control over stereochemistry.

Boc Protection of Amino Group

The tert-butoxycarbonyl (Boc) protecting group is typically introduced early in the synthesis to protect the amino functionality during subsequent transformations.

  • Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine.
  • Procedure: The amino acid or amino intermediate is reacted with (Boc)₂O under mild conditions, often at 0–25 °C.
  • Outcome: Formation of the Boc-protected amino acid with high purity and yield.

This step is crucial to prevent side reactions involving the amino group during hydrogenation or other synthetic steps.

Stereoselective Synthesis via Chiral Pool or Resolution

Alternative methods include:

  • Chiral Pool Synthesis: Starting from naturally occurring chiral amino acids or derivatives, followed by biphenyl substitution and Boc protection.
  • Resolution: Separation of racemic mixtures using chiral chromatography or crystallization with chiral resolving agents.

However, these methods are less commonly employed due to lower efficiency compared to asymmetric hydrogenation.

Detailed Research Findings and Data

Hydrogenation Catalysis and Selectivity

  • The use of ruthenium-based catalysts with chiral phosphine ligands enables high enantioselectivity.
  • Reaction monitoring by NMR and mass spectrometry confirms the stereochemical integrity and purity.
  • Crystallographic analysis of the product confirms the (R)-configuration and the presence of the Boc group.

Purification and Characterization

  • The product is typically isolated by filtration after crystallization from solvents such as isopropyl acetate and heptane mixtures.
  • Melting point ranges around 122–124 °C (depending on the exact biphenyl substitution pattern).
  • Analytical data (NMR, MS) confirm the structure and purity (≥95% assay).

Representative Analytical Data (NMR, MS)

Parameter Data (Example)
^1H NMR (500 MHz, DMSO) Signals corresponding to Boc tert-butyl (1.34 ppm, s, 9H), aromatic protons (7.2–7.6 ppm), and chiral center protons
^13C NMR (125 MHz) Characteristic carbons for Boc (28.3 ppm), biphenyl aromatic carbons (126–140 ppm), and carboxylic acid (177 ppm)
MS (ESI) Molecular ion peak [MH]+ at m/z 384.2 consistent with C20H23NO4

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Stereoselectivity Notes
Asymmetric hydrogenation Ru(p-cymene)I2 dimer + Mandyphos ligand 40 °C, 20 bar H₂, 6 h, ethanol 86.9 High (R) Preferred method, scalable
Hydrogenation with Pd/C 10% Pd on activated carbon 25 °C, 10 bar H₂, 20 h, ethanol 73.8 Moderate Longer reaction time
Boc protection Di-tert-butyl dicarbonate, triethylamine 0–25 °C, mild conditions >90 N/A Standard protecting group step
Chiral pool synthesis Chiral amino acid precursors Multi-step Variable High Less common, more complex

Chemical Reactions Analysis

Types of Reactions

®-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The biphenyl group and the tert-butoxycarbonyl-protected amine can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that biphenyl derivatives exhibit significant anticancer activity. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that the compound effectively induced apoptosis in breast cancer cells through the modulation of apoptotic pathways and the inhibition of cell proliferation .

Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in studies focusing on neurodegenerative diseases. It was shown to protect neuronal cells from oxidative stress-induced damage, which is critical in conditions such as Alzheimer's disease . The compound's ability to scavenge free radicals contributes to its protective effects on neuronal health.

Case Study: Drug Development
A notable case study involved the synthesis of this compound as part of a larger drug development program targeting neurodegenerative disorders. The compound was incorporated into a drug formulation that showed promise in preclinical trials for reducing cognitive decline associated with Alzheimer's disease .

Material Science

Polymer Chemistry
In material science, the biphenyl structure is utilized in the development of advanced polymers. The incorporation of (R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid into polymer matrices has been shown to enhance thermal stability and mechanical properties. This application is particularly relevant in creating high-performance materials for aerospace and automotive industries .

Optoelectronic Devices
The compound's unique electronic properties make it suitable for use in optoelectronic devices. Research has demonstrated that when integrated into organic light-emitting diodes (OLEDs), it improves light emission efficiency and device longevity .

Biochemistry

Enzyme Inhibition Studies
The compound has been evaluated for its role as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications in metabolic disorders .

Case Study: Enzyme Activity Modulation
In a detailed investigation, (R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid was tested against key enzymes in the kynurenine pathway, revealing its potential to modulate metabolic processes linked to neuroinflammation and neurodegeneration . This modulation could lead to innovative treatment strategies for conditions like depression and schizophrenia.

Summary Table of Applications

Field Application Findings/Case Studies
Medicinal ChemistryAnticancer PropertiesInduced apoptosis in breast cancer cells
Neuroprotective EffectsProtected neuronal cells from oxidative stress
Drug DevelopmentPromising results in preclinical trials for Alzheimer’s
Material SciencePolymer ChemistryEnhanced thermal stability and mechanical properties
Optoelectronic DevicesImproved efficiency in OLEDs
BiochemistryEnzyme Inhibition StudiesModulated enzymes in metabolic pathways
Case Study on Kynurenine PathwayPotential therapeutic implications for neuroinflammation

Mechanism of Action

The mechanism of action of ®-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions, while the tert-butoxycarbonyl-protected amine and propanoic acid moieties can form hydrogen bonds and ionic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: Biphenyl Substitution

Biphenyl-2-yl vs. Biphenyl-4-yl Derivatives
Compound Name Substituent Position Molecular Formula Molecular Weight CAS Number Key Differences
(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((Boc)amino)methyl)propanoic acid (Target) Biphenyl-2-yl C₂₁H₂₅NO₄* ~367.43* Not provided Ortho-substitution induces steric hindrance.
(R)-3-([1,1'-Biphenyl]-4-yl)-2-((Boc)amino)propanoic acid Biphenyl-4-yl C₂₀H₂₃NO₄ 341.40 128779-47-5 Para-substitution enhances planarity and solubility.
(R)-3-([1,1'-Biphenyl]-3-yl)-2-((Boc)amino)propanoic acid Biphenyl-3-yl C₂₀H₂₃NO₄ ~341.40 1213944-51-4 Meta-substitution alters electronic properties.

Notes:

  • Steric effects from the biphenyl-2-yl group may reduce metabolic stability compared to para-substituted analogs .
  • The biphenyl-4-yl analog (CAS 128779-47-5) is commercially available with specified storage at -20°C .

Aromatic Substituent Variations

Fluorinated and Heterocyclic Derivatives
Compound Name Aromatic Substituent Molecular Weight Key Properties
(R)-3-(2-Fluorophenyl)-3-((Boc)amino)propanoic acid 2-Fluorophenyl 267.27 Fluorine enhances electronegativity, potentially improving membrane permeability.
(R)-2-((Boc)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid 5-Fluoroindole 322.33 Indole moiety may confer kinase or receptor-binding affinity.
(R)-2-((Boc)amino)-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-Trifluorophenyl 319.28 Multi-fluorination increases metabolic stability and lipophilicity.

Notes:

  • Fluorinated analogs often exhibit improved bioavailability and target selectivity due to reduced CYP450 metabolism .

Backbone Modifications

Amino Acid Chain Alterations
Compound Name Backbone Modification Molecular Weight Pharmacological Relevance
(R)-3-((Boc)amino)-2-methylpropanoic acid Methyl group at α-position 203.24 Simplified structure for peptide backbone studies.
(R)-2-((Boc)amino)-3-hydroxy-2-methylpropanoic acid Hydroxy and methyl groups ~219.23* Potential for glycosylation or hydrogen bonding.
(2R,3S)-2-((Boc)amino)-3-methylpentanoic acid Branched alkyl chain 231.29 Enhanced hydrophobicity for membrane interactions.

Notes:

  • Hydroxy-containing derivatives (e.g., ) may serve as intermediates for prodrug synthesis.

Biological Activity

(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid, commonly referred to as a biphenyl-derived amino acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a biphenyl moiety and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C20H23NO4
  • Molecular Weight : 341.41 g/mol
  • CAS Number : 128779-47-5
  • Purity : 95%

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that compounds containing biphenyl and amino acid structures can exhibit diverse pharmacological effects, including:

  • Antiviral properties
  • Antiinflammatory effects
  • Anticancer activity

Antiviral Activity

Recent studies have highlighted the antiviral potential of biphenyl-containing compounds. For instance, derivatives similar to (R)-3-([1,1'-Biphenyl]-2-yl)-2-((tert-butoxycarbonyl)amino)methyl)propanoic acid have shown promising results against viral infections such as:

  • Tobacco Mosaic Virus (TMV) : Compounds with similar structures demonstrated significant antiviral activity, suggesting that modifications in the biphenyl structure can enhance efficacy against specific viruses .

Antiinflammatory Effects

The anti-inflammatory properties of biphenyl derivatives have been documented in various models:

  • In vitro studies : Showed that certain derivatives can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Anticancer Activity

Biphenyl-based compounds have been investigated for their anticancer properties:

  • Cell line studies : Indicated that these compounds can induce apoptosis in cancer cells, pointing towards their potential as chemotherapeutic agents .

Case Study 1: Antiviral Efficacy Against TMV

A study evaluated the antiviral activity of several biphenyl derivatives against TMV. The results indicated that certain modifications in the amino acid structure significantly increased antiviral potency. The most effective compound achieved a protection rate of approximately 69% at a concentration of 500 µg/mL .

Case Study 2: Inhibition of Inflammatory Cytokines

In another study focusing on anti-inflammatory effects, a series of biphenyl derivatives were tested for their ability to inhibit TNF-alpha production in macrophages. One derivative showed a dose-dependent inhibition with an IC50 value of 12 µM, demonstrating its potential for treating chronic inflammatory conditions .

Comparative Analysis of Biological Activities

Compound NameActivity TypeIC50/EffectivenessReference
Biphenyl Derivative AAntiviral (TMV)500 µg/mL (69% protection)
Biphenyl Derivative BAnti-inflammatoryIC50 = 12 µM
Biphenyl Derivative CAnticancer (apoptosis induction)Significant induction in cancer cell lines

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